Alexidin

Übersicht

Beschreibung

Alexidin ist eine antimikrobielle Verbindung, die zur Klasse der Bisbiguanide gehört. Sie ist bekannt für ihre Breitbandaktivität gegen verschiedene Krankheitserreger, einschließlich Bakterien und Pilze. This compound wird aufgrund seiner starken antimikrobiellen Eigenschaften und seiner Fähigkeit, Biofilme zu stören, häufig in medizinischen und zahnärztlichen Anwendungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Alexidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien mit antimikrobiellen Verbindungen verwendet.

Biologie: Wird in Studien eingesetzt, die die Mechanismen der antimikrobiellen Wirkung und der Störung von Biofilmen untersuchen.

Medizin: Wird bei der Entwicklung antimikrobieller Behandlungen für Infektionen eingesetzt, insbesondere für solche, die Biofilme betreffen.

Wirkmechanismus

Alexidin übt seine antimikrobiellen Wirkungen aus, indem es an die Zellmembranen von Bakterien und Pilzen bindet, ihre Integrität stört und zum Zelltod führt. Die Verbindung zielt auf Lipopolysaccharide und Lipoteichonsäuren in den Zellwänden von gramnegativen bzw. grampositiven Bakterien ab. Diese Bindung verhindert die Aktivierung von Toll-like-Rezeptoren, wodurch Entzündungen und Immunreaktionen reduziert werden .

Biochemische Analyse

Biochemical Properties

Alexidine plays a significant role in biochemical reactions, particularly due to its ability to interact with various biomolecules. It has been shown to bind to lipopolysaccharides and lipoteichoic acids, which are components of bacterial cell walls. This binding prevents cell activation by antibiotics, thereby enhancing the antimicrobial efficacy of treatments . Additionally, Alexidine interacts with proteins such as Bcl-xL and Bak, influencing apoptotic pathways .

Cellular Effects

Alexidine affects various cell types and cellular processes. In osteoclasts, it inhibits formation and bone resorption by disrupting F-actin ring formation and downregulating NFATc1 . In cancer cells, Alexidine promotes apoptosis by activating caspases and altering mitochondrial membrane potential . It also impacts cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, Alexidine exerts its effects through several mechanisms. It binds to bacterial membrane components, leading to cell membrane disruption and cell death . In cancer cells, Alexidine inhibits the interaction between anti-apoptotic and pro-apoptotic proteins, thereby promoting apoptosis . It also inhibits the activation of MAPK pathways, reducing the expression of genes involved in osteoclast differentiation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alexidine change over time. It has been observed that Alexidine remains stable and retains its antimicrobial properties over extended periods . Prolonged exposure can lead to degradation and reduced efficacy. Long-term studies have shown that Alexidine can cause sustained inhibition of osteoclast activity and prolonged apoptotic effects in cancer cells .

Dosage Effects in Animal Models

The effects of Alexidine vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth and osteoclast activity without significant toxicity . At higher doses, Alexidine can cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a minimal effective dose is required to achieve desired outcomes without toxicity.

Metabolic Pathways

Alexidine is involved in several metabolic pathways. It interacts with enzymes such as caspases and kinases, influencing apoptotic and signaling pathways . Alexidine also affects metabolic flux by altering the activity of enzymes involved in cellular respiration and energy production . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Alexidine is transported and distributed through various mechanisms. It binds to transporters and binding proteins, facilitating its movement across cell membranes . Alexidine accumulates in specific cellular compartments, such as mitochondria, where it exerts its apoptotic effects . Its distribution is influenced by factors such as cell type and the presence of specific transporters.

Subcellular Localization

Alexidine localizes to specific subcellular compartments, affecting its activity and function. It is often found in mitochondria, where it disrupts mitochondrial membrane potential and promotes apoptosis . Alexidine also localizes to the cell membrane, where it interacts with bacterial components and disrupts cell integrity . Post-translational modifications and targeting signals play a role in directing Alexidine to these specific compartments.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Alexidin beinhaltet typischerweise die Reaktion von Hexamethylendiamin mit Cyanamid, gefolgt von der Zugabe eines Guanidin-Derivats. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Wertes, um die Bildung der gewünschten Bisbiguanid-Struktur sicherzustellen .

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von this compound chemische Reaktionen im großen Maßstab unter kontrollierten Bedingungen. Der Prozess umfasst die Reinigung des Endprodukts, um seine Wirksamkeit und Sicherheit für medizinische und zahnärztliche Anwendungen zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alexidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen, die this compound betreffen, können zur Bildung reduzierter Derivate führen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von oxidierten Bisbiguanid-Derivaten führen, während die Reduktion zu reduzierten Bisbiguanid-Verbindungen führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chlorhexidin: Ein weiteres Bisbiguanid mit ähnlichen antimikrobiellen Eigenschaften.

Cetrimonium: Eine quaternäre Ammoniumverbindung mit antiseptischen Eigenschaften.

Hexamidin: Ein antimikrobielles Mittel, das in verschiedenen medizinischen Anwendungen eingesetzt wird.

Einzigartigkeit von Alexidin

This compound ist einzigartig, da es eine höhere Affinität zu bakteriellen und pilzlichen Zellmembranen aufweist als ähnliche Verbindungen wie Chlorhexidin. Diese höhere Affinität führt zu einer effektiveren Störung von Biofilmen und einer verstärkten antimikrobiellen Aktivität .

Biologische Aktivität

Alexidine, a bisbiguanide compound, is recognized for its broad-spectrum antimicrobial properties and has garnered attention in various medical and dental applications. This article delves into the biological activity of alexidine, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

Overview of Alexidine

Alexidine is structurally similar to chlorhexidine, another well-known antiseptic. Both compounds are cationic bisbiguanides that exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. Alexidine is primarily used in dental practices as an irrigant and disinfectant due to its effectiveness in reducing microbial load.

Bacterial Activity

Alexidine demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that alexidine has a higher affinity for bacterial virulence factors compared to chlorhexidine, making it particularly effective against pathogens like Enterococcus faecalis.

| Concentration | Bacterial Strain | Efficacy |

|---|---|---|

| 1% | E. faecalis | Superior to chlorhexidine |

| 2% | Staphylococcus aureus | Significant reduction in CFU |

| 1% | Pseudomonas aeruginosa | Effective at reducing biofilm |

Research indicates that a 1% solution of alexidine can achieve comparable results to 2% chlorhexidine in reducing bacterial counts in infected dentin blocks .

Fungal Activity

In addition to its antibacterial properties, alexidine has been evaluated for antifungal activity. A recent study demonstrated that alexidine dihydrochloride (AXD) was effective against Trichophyton mentagrophytes, showing results comparable to the standard antifungal drug terbinafine in a diabetic mouse model .

| Treatment | Outcome |

|---|---|

| Topical AXD | 100% mycological efficacy |

| Topical Terbinafine | 100% mycological efficacy |

Alexidine's antimicrobial action is attributed to its ability to disrupt microbial cell membranes. It binds to lipopolysaccharides (LPS) and lipoteichoic acids (LTA) present on bacterial surfaces, leading to membrane destabilization and cell lysis. The binding affinity of alexidine for these components is notably higher than that of chlorhexidine, which may explain its enhanced efficacy .

Dental Use

In dentistry, alexidine is employed as an endodontic irrigant due to its ability to eliminate biofilms and reduce the risk of post-treatment infections. Studies have shown that alexidine not only reduces bacterial viability but also minimizes inflammatory responses by inhibiting Toll-like receptor (TLR) activation in macrophages .

Comparison with Chlorhexidine

Alexidine has been suggested as a safer alternative to chlorhexidine, particularly in patients with known allergies or sensitivities. Unlike chlorhexidine, reports of adverse reactions associated with alexidine are rare .

Case Studies

- Root Canal Treatment : In a clinical study comparing alexidine and chlorhexidine as root canal irrigants, alexidine exhibited superior antimicrobial activity without significant differences in cytotoxicity levels .

- Periodontal Therapy : A randomized controlled trial demonstrated that patients using mouth rinses containing alexidine showed marked reductions in plaque accumulation and gingival inflammation compared to those using standard chlorhexidine rinses .

Eigenschaften

IUPAC Name |

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVVNPBBFUSSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

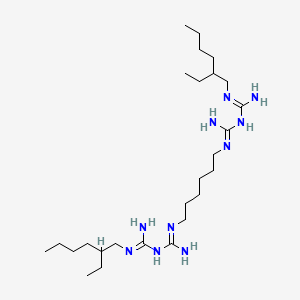

Canonical SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1715-30-6 (di-hydrochloride) | |

| Record name | Alexidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048482 | |

| Record name | Alexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available as alexidine dihydrochloride, a solid; [MSDSonline] | |

| Record name | Alexidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22573-93-9 | |

| Record name | Alexidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22573-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alexidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alexidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVN71CAL3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Alexidine Dihydrochloride exert its antimicrobial effect?

A1: Alexidine Dihydrochloride (AXD) is a bis-biguanide antiseptic that targets the cytoplasmic and outer membranes of bacterial cells. [] It interacts with lipid components, particularly acidic phospholipids, causing membrane permeability changes, loss of osmoregulation, and leakage of essential cytoplasmic constituents. [] This ultimately leads to bacterial cell death. []

Q2: Is the antimicrobial mechanism of AXD specific to certain bacteria?

A2: No, AXD demonstrates broad-spectrum antimicrobial activity. Studies show efficacy against various Gram-positive and Gram-negative bacteria, including Enterococcus faecalis, Klebsiella species, and Staphylococcus species. [, ] Additionally, AXD effectively inhibits the growth of various fungi, including Fusarium species, Candida species, and Aspergillus fumigatus. [, , , ]

Q3: Does AXD affect Acanthamoeba, a type of protozoa?

A3: Yes, AXD exhibits amoebicidal activity against pathogenic Acanthamoeba strains like A. castellanii, A. polyphaga, and A. rhysodes. [] Notably, higher concentrations of AXD are required to eliminate Acanthamoeba cysts compared to trophozoites. []

Q4: What makes AXD's activity against Acanthamoeba clinically significant?

A4: AXD's effectiveness against Acanthamoeba is particularly relevant in treating Acanthamoeba keratitis, a severe corneal infection. AXD's potency against both trophozoites and cysts, combined with its relatively low toxicity to corneal tissues, positions it as a potential therapeutic option. []

Q5: How does AXD's structure contribute to its interaction with cell membranes?

A5: AXD possesses two cationic active sites and hydrophobic ethylhexyl end groups. [] The cationic sites facilitate electrostatic interactions with negatively charged components of microbial cell membranes, like acidic phospholipids. [, ] The hydrophobic end groups contribute to membrane association through hydrophobic interactions. []

Q6: Beyond its antimicrobial effects, does AXD exhibit anticancer properties?

A6: Yes, AXD has shown promise as an apoptosis-promoting anticancer agent. [] It demonstrates a higher cytotoxic effect on cancer cell lines, including head and neck cancer and pancreatic cancer, compared to untransformed cells. [, ]

Q7: What is the mechanism behind AXD's anticancer activity?

A7: AXD induces apoptosis in cancer cells by targeting the mitochondria. [] It inhibits PTPMT1, a mitochondrial-specific protein tyrosine phosphatase, leading to mitochondrial damage, depolarization of the mitochondrial membrane potential (ΔΨM), and ultimately, caspase activation and apoptosis. [, , ]

Q8: Does AXD interfere with conventional cancer treatments like chemotherapy or radiotherapy?

A8: Studies indicate that AXD does not interfere with the activities of common chemotherapeutic agents like cisplatin and 5-fluorouracil, nor does it hinder the effects of radiation therapy. []

Q9: How does heat affect AXD's antimicrobial efficacy in different containers?

A9: AXD's antimicrobial efficacy is significantly compromised when heated within high-density polyethylene (HDPE) containers, particularly those used for Bausch & Lomb's ReNu with MoistureLoc contact lens solution. [, , , ] This reduction in activity is observed against a broad range of microorganisms, including fungi and bacteria. [] Importantly, this effect is not seen when AXD is heated in glass containers, suggesting a specific interaction between AXD and the HDPE material. [, , , ]

Q10: What is the mechanism behind the loss of AXD's activity in heated HDPE containers?

A10: Research reveals that AXD permeates into the walls of heated HDPE containers, leading to a significant reduction in its concentration within the solution. [, ] This reduced concentration is insufficient to effectively inhibit microbial growth, potentially explaining the link between heated AXD solutions in HDPE containers and the Fusarium keratitis outbreaks. [, ]

Q11: Is the interaction between AXD and HDPE unique to specific HDPE formulations?

A11: While the interaction has been primarily observed with the specific HDPE used in certain Bausch & Lomb contact lens solution containers, the exact reason for this specificity remains unclear. Further research is needed to fully understand the contributing factors. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.